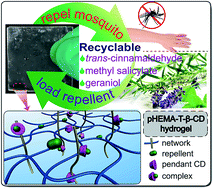pHEMA hydrogels with pendant triazinyl-β-cyclodextrin as an efficient and recyclable reservoir for loading and release of plant-based mosquito repellents: a new aqueous mosquito repellent formulation†
RSC Advances Pub Date: 2016-03-10 DOI: 10.1039/C5RA27942A
Abstract
Plant-based insect repellents are environmentally-friendly and play a practical and economic role in preventing the transmission of diseases to humans. Preformed 2-hydroxyethyl methacrylate-co-ethylene glycol dimethacrylate (pHEMA) hydrogels were functionalized with pedant triazinyl-β-cyclodextrin (T-β-CD) with the aim of improving the ability to host and release plant-based repellents. The structural and thermal properties were investigated by FTIR and thermogravimetric analysis, respectively. The most potent mosquito repellents, geraniol, methyl salicylate and trans-cinnamaldehyde, were screened from 35 plant-based compounds through Y-tube olfactometer assay. Pendant T-β-CDs did not affect the swelling of the hydrogels and exhibited low cytotoxicity towards mouse embryo fibroblasts, and no skin irritation or allergy was observed on human skin treated with modified hydrogels loaded with repellents. The physicochemical properties of the repellent and its affinity to form complexes determined the role played by the CDs in the loading and release. Methyl salicylate possessed an optimal stability constant KS (232.19 M−1) and thus it got a longer protection duration with higher repellent activity. Increasing the crosslink density resulted in decreases in the degree of swelling, the amount of T-β-CDs bonded to hydrogels, and the duration of complete repellency. Additionally, pHEMA hydrogels with pendant T-β-CDs showed good recyclability. The new hydrogel formulation loaded with plant-based repellents may provide a suitable, eco-friendly and safe approach to achieve protection against mosquitoes.


Recommended Literature
- [1] New branched macrocyclic ligand and its side-arm, two urea-based receptors for anions: synthesis, binding studies and crystal structure†
- [2] Relaxation dynamics of deeply supercooled confined water in l,l-diphenylalanine micro/nanotubes†
- [3] Rational design of ordered Pd–Pb nanocubes as highly active, selective and durable catalysts for solvent-free benzyl alcohol oxidation†
- [4] Ruthenium and osmium carbonyl clusters incorporating stannylene and stannyl ligands†
- [5] First structural characterization of an eight-coordinate cobalt(II) complex containing five-membered chelate rings: evidence for d-orbital ς-stabilization energy favoring eight- over six-coordination at cobalt(II) ions
- [6] The synthesis of leukotrienes: a new class of biologically active compounds including SRS-A
- [7] Biohybrid neural interfaces: improving the biological integration of neural implants
- [8] Simultaneous detection of three gynecological tumor biomarkers in clinical serum samples using an ICP-MS-based magnetic immunoassay
- [9] Functionalized graphene sheet filled silicone foam nanocomposites
- [10] Inside front cover

Journal Name:RSC Advances
Research Products
-
CAS no.: 2996-92-1
-
CAS no.: 75-75-2
-
4-Ethoxy-3-methoxybenzaldehyde
CAS no.: 120-25-2
-
CAS no.: 2550-40-5
-
CAS no.: 530-46-1
-
3,5-Bis(trifluoromethyl)phenol
CAS no.: 349-58-6
-
CAS no.: 2785-98-0
-
CAS no.: 95-25-0









